5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole
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Overview
Description
“5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is nitrogen and the other is oxygen. The compound also has a bromomethyl group attached to the 5th position and a 2-methoxyphenyl group attached to the 3rd position of the isoxazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-methoxyphenyl-substituted compound with a bromomethyl-substituted isoxazole. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the isoxazole ring, with the bromomethyl and 2-methoxyphenyl groups attached at the 5th and 3rd positions, respectively. The bromine atom in the bromomethyl group is a heavy atom that could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, so it could potentially undergo substitution reactions with nucleophiles. The isoxazole ring could participate in various reactions depending on the conditions, such as ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the bromine atom could make the compound relatively heavy and possibly reactive. The methoxy group on the phenyl ring could influence the compound’s solubility .Scientific Research Applications
- Use Cases : Researchers utilize it to create novel drug candidates, explore new chemical pathways, and optimize existing drug structures .
- Relevance : The stability of urea linkages under various conditions (acidic, alkaline, and aqueous) allows for versatile applications in organic synthesis .
Pharmaceutical Intermediates
Chemoselective Multitasking Reagent
Sulfonate Derivatives
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(bromomethyl)-3-(2-methoxyphenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-14-11-5-3-2-4-9(11)10-6-8(7-12)15-13-10/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAJCMXDKDXRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-3-(2-methoxyphenyl)isoxazole |
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